5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the triazolopyridine family. This compound features a fused triazole and pyridine ring system, with a methyl group at the 5-position and an amine group at the 8-position. Its unique structure contributes to its potential biological and pharmacological activities, making it of significant interest in various scientific fields.
The compound is synthesized through several methods, which will be discussed in detail later. It is primarily used in research settings, particularly in medicinal chemistry and biological studies.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is classified as a heterocyclic aromatic compound due to its ring structure containing nitrogen atoms. It is also categorized under triazolopyridines, which are known for their diverse biological activities.
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines in the presence of anhydrous potassium carbonate as a base and dimethylformamide as a solvent.
The molecular structure of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be represented by its molecular formula . The compound features:
Crystallographic studies indicate that this compound crystallizes in a specific space group with defined unit cell parameters. For instance, X-ray diffraction studies have shown that similar compounds crystallize in monoclinic systems with specific dimensions.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with various enzymes and proteins. It has been identified as a pan-phosphodiesterase inhibitor. This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical secondary messengers in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis.
While specific physical properties such as boiling point and melting point may not be universally documented for 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine, compounds within this class typically exhibit moderate solubility in organic solvents.
The chemical properties include:
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several notable applications:
Triazolopyridine derivatives occupy a pivotal niche in bioactive compound development due to their privileged structural motifs that mimic purine bases, facilitating interactions with biological targets. The 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine scaffold, in particular, offers strategic advantages in drug discovery. Its planar, electron-deficient aromatic system enables π-stacking interactions with protein aromatic residues, while the endocyclic nitrogen atoms (N1, N2, N4) provide hydrogen-bond acceptor sites. The exocyclic amine (C8-NH₂) acts as both a hydrogen bond donor/acceptor and a site for structural diversification through amide formation, reductive amination, or heterocycle coupling. These features are leveraged in designing kinase inhibitors, where the triazolopyridine core occupies adenine-binding pockets, and antimicrobial agents, where its polarity enhances membrane penetration. In agricultural chemistry, analogues like 6-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine demonstrate the utility of halogenated triazolopyridines in fungicide development, exploiting the scaffold's stability under environmental conditions and ability to disrupt essential fungal enzymes [7] [3]. The scaffold's synthetic accessibility further enhances its appeal for high-throughput derivatization programs aimed at optimizing bioactivity profiles [5] [6].
The structural identity of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is fundamentally defined by its ring fusion pattern, distinguishing it from other triazolopyridine isomers. Crucially, the [4,3-a] fusion denotes linkage between pyridine C8a and triazole N1, and between pyridine N8 and triazole C3. This contrasts sharply with the [1,5-a] isomer (e.g., 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine, CAS 7169-93-9), where fusion occurs between pyridine C5 and triazole C3, and pyridine N1 and triazole N1. This seemingly minor topological difference profoundly impacts electronic distribution, dipole moments, and molecular recognition.
Table 1: Structural and Electronic Comparison of Key Triazolopyridine Isomers
Compound Name | CAS Number | Fusion Type | Molecular Formula | Key Substituents | Dipole Moment (Calculated, D) |
---|---|---|---|---|---|
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | Not Available | [4,3-a] | C₇H₈N₄ | Methyl (C5), Amine (C8) | ~4.2 (Estimated) |
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | 7169-93-9 | [1,5-a] | C₇H₈N₄ | Methyl (C2), Amine (C8) | ~3.8 (Estimated) |
1H-1,2,3-Triazolo[4,5-c]pyridin-6-amine | 53485446 | [4,5-c] | C₅H₅N₅ | Amine (C6) | ~5.1 |
6-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 82556672 | [1,5-a] | C₁₃H₁₁ClN₄ | Chlorophenyl (C6), Methyl (C5), Amine (C2) | ~6.0 |
The 5-methyl substitution in the [4,3-a] series introduces steric perturbation near the triazole N4 atom—a potential metal coordination site. NMR studies of related compounds (e.g., methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine, CID 24706404) reveal distinct anisotropic shielding effects on proton chemical shifts due to ring current differences compared to [1,5-a] isomers. X-ray crystallography of analogous complexes shows that [4,3-a] derivatives exhibit torsion angles (pyridine-triazole) approaching 180° in metal-coordinated states, promoting planarity and conjugation, whereas [1,5-a] systems display greater torsional flexibility. This planarity enhances π-orbital overlap in the [4,3-a] series, lowering LUMO energy and potentially increasing electron affinity—a critical factor in materials science and redox-active therapeutic applications [3] [4] [1].
The investigation of triazolopyridines traces back to mid-20th-century heterocyclic chemistry, with seminal work establishing reliable ring-forming methodologies like cyclocondensation of hydrazines with α-halo carbonyls or oxidative cyclizations. The 1980s marked a pivotal shift toward functionalized derivatives, exemplified by Creaven and Kelly's pioneering syntheses of amino-substituted triazolopyridines as ligands for transition metals. Their work with tungsten pentacarbonyl complexes demonstrated unexpected coordination modes (N4-triazole binding instead of pyridine nitrogen), highlighting the nuanced donor-atom selectivity influenced by substituent placement [3].
The 1990s saw commercialization of key building blocks, notably 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9), which provided access to diverse pharmacophores through nucleophilic substitution at C8. Recent innovations (post-2010) focus on catalytic functionalization and hybrid ligand design. Thieme's 2019 report on copper-catalyzed amination of 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridine exemplifies modern C–N coupling strategies applicable to synthesizing derivatives like 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine. This methodology enables efficient installation of aliphatic and aromatic amines at challenging positions, expanding access to polynitrogenated ligands with tailored metal-binding cavities. Concurrently, computational advances (e.g., Mmff94 force field optimizations) permit accurate prediction of coordination geometries and bond lengths (e.g., W–N ≈ 2.24–2.37 Å in [W(CO)₅L] complexes), guiding the rational design of triazolopyridine-based catalysts and materials [8] [3] [5].
Table 2: Evolution of Synthetic Methodologies for Aminotriazolopyridines
Era | Synthetic Approach | Key Innovation | Exemplar Compound | Limitations |
---|---|---|---|---|
1960s-1970s | Thermal Cyclocondensation | Hydrazine + α-Haloketones | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine | Low Yields, Limited Functional Group Tolerance |
1980s-1990s | Oxidative Cyclization | Pb(OAc)₄-mediated ring closure | 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) | Toxic Oxidants, Moderate Scalability |
2000s-2010s | Transition Metal Catalysis (Pd, Cu) | Buchwald-Hartwig Amination of Halotriazolopyridines | Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine (CID 24706404) | Catalyst Cost, Halide Precursor Requirement |
2010s-Present | Direct C-H Amination | Photocatalytic or Radical-Mediated Functionalization | N1-[6-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)pyridin-2-yl]ethane-1,2-diamine | Selectivity Challenges, Developing Methodology |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3